5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid

Descripción general

Descripción

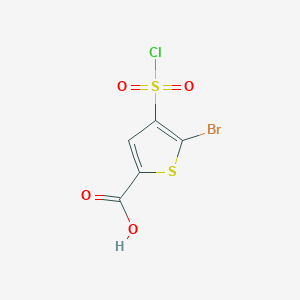

5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 1306604-23-8) is a thiophene derivative with a bromine atom at position 5, a chlorosulfonyl (-SO₂Cl) group at position 4, and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₅H₂BrClO₄S₂, and it has a molecular weight of 305.55 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid followed by chlorosulfonation using chlorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of hazardous reactions.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block: This compound serves as a crucial building block in the synthesis of more complex organic molecules and polymers. The presence of bromine and chlorosulfonyl groups enhances its reactivity, allowing for diverse chemical transformations.

2. Biology:

- Biologically Active Molecules: It is utilized in developing biologically active molecules and can act as a probe in biochemical studies. The chlorosulfonyl group can undergo nucleophilic attack by biological molecules, facilitating various chemical reactions that may disrupt cellular functions .

3. Industry:

- Specialty Chemicals: The compound is employed in producing specialty chemicals and materials, including dyes and pigments. Its unique structure allows for tailored applications in industrial processes.

Antimicrobial Properties:

Research indicates that compounds similar to 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid exhibit notable antimicrobial activity. For example, derivatives containing chlorosulfonyl groups have shown effectiveness against multidrug-resistant bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential:

Thiophene derivatives have been explored for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance selective cytotoxic effects on cancer cells while sparing normal cells. Specifically, tests against human lung adenocarcinoma (A549) cells revealed promising results for potential therapeutic applications in cancer treatment.

Case Studies

1. Antimicrobial Activity Study:

A study evaluated the effectiveness of thiophene-based compounds against Klebsiella pneumoniae and Escherichia coli. The findings indicated that the chlorosulfonyl group significantly enhanced antimicrobial activity compared to compounds without this functional group.

2. Anticancer Activity Assessment:

In another research effort, novel derivatives were synthesized and tested for their anticancer properties against A549 cells. The study highlighted that specific structural modifications impacted the cytotoxicity profiles, suggesting that further optimization could improve efficacy.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as reactive sites for substitution and coupling reactions. The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Thiophene Derivatives

Below is a detailed comparison of the target compound with its structural analogs:

Structural Isomers and Positional Effects

- 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 1306604-23-8):

- This isomer has bromine at position 4 and chlorosulfonyl at position 5. Despite sharing the same molecular formula (C₅H₂BrClO₄S₂ ), the positional swap alters dipole moments and reactivity. Computational studies suggest that the chlorosulfonyl group at position 5 may sterically hinder interactions with biological targets compared to the target compound .

Halogen-Sulfonyl Group Variations

- 5-Bromo-4-(fluorosulfonyl)thiophene-2-carboxylic acid (CAS: 1934823-87-6): Replacing chlorine with fluorine in the sulfonyl group yields C₅H₂BrFO₄S₂.

- 5-Bromo-4-sulfamoylthiophene-2-carboxylic acid (CID 43351490): Substituting chlorosulfonyl with sulfamoyl (-SO₂NH₂) introduces a polar amine group, increasing water solubility (C₅H₄BrNO₄S₂). This modification may enhance bioavailability but reduce membrane permeability compared to the target compound .

Substituent Diversity in Thiophene Carboxylic Acids

- 3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS: 849066-52-0): Features amino (-NH₂), phenyl, and trifluoromethyl (-CF₃) groups. The amino group increases basicity, while -CF₃ enhances lipophilicity (predicted clogP ~2.5). This compound’s antiproliferative activity on A431 cells (LD₅₀ ~20 µM) highlights the role of lipophilicity in biological efficacy .

- 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS: 29421-99-6): A simpler analog with a methyl group at position 5.

Methyl Ester Derivatives

- Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate (CAS: 1087792-15-1):

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

- Synthetic Utility : Chlorosulfonyl groups enable versatile derivatization (e.g., nucleophilic substitution), while methyl esters serve as stable intermediates .

- Safety Profiles : Chlorosulfonyl-containing compounds require stringent handling (e.g., corrosion/toxicity risks; H314, H335 ), whereas sulfamoyl analogs pose fewer hazards.

Actividad Biológica

5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry and material science. Its unique structure, which includes a bromine atom, a chlorosulfonyl group, and a carboxylic acid functional group attached to a thiophene ring, positions it as a versatile candidate for various biological applications. This article explores the biological activity of this compound, focusing on its reactivity, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.55 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological molecules .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrClO₃S |

| Molecular Weight | 305.55 g/mol |

| Functional Groups | Bromine, Chlorosulfonyl, Carboxylic Acid |

| Appearance | Powder |

Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives containing chlorosulfonyl groups can effectively inhibit the growth of various bacterial strains, including multidrug-resistant pathogens . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of thiophene derivatives has been explored in various studies. For example, compounds with similar structures have been tested against human lung adenocarcinoma (A549) cells using MTT assays to assess cytotoxicity. Results indicated that certain thiophene derivatives exhibited selective cytotoxic effects on cancer cells while sparing normal cells, suggesting a potential therapeutic application in cancer treatment .

Case Studies

- Antimicrobial Activity Study : A study investigated the effectiveness of thiophene-based compounds against Klebsiella pneumoniae and Escherichia coli. The results demonstrated that the presence of a chlorosulfonyl group significantly enhanced the antimicrobial activity compared to compounds lacking this functional group .

- Anticancer Activity Assessment : In another research effort, novel derivatives were synthesized and tested for their anticancer properties against A549 cells. The study found that specific structural modifications impacted the cytotoxicity profiles, indicating that this compound could be further optimized for improved efficacy .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Nucleophilic Attack : The chlorosulfonyl group is highly reactive and can undergo nucleophilic attack by biological molecules, leading to diverse chemical transformations that may disrupt cellular functions.

- Cell Membrane Interaction : The lipophilicity of the thiophene ring allows for interaction with cell membranes, which may facilitate the entry of the compound into cells and enhance its bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid, and what reagents are critical for regioselective bromination?

The synthesis typically involves bromination and chlorosulfonylation of thiophene precursors. For regioselective bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or dichloromethane) is preferred, as it minimizes side reactions like ring-opening . Chlorosulfonylation is achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .

Q. How do the electron-withdrawing groups (Br, ClSO₂) influence the reactivity of the thiophene ring in cross-coupling reactions?

The chlorosulfonyl (-SO₂Cl) and bromine substituents act as strong electron-withdrawing groups, polarizing the thiophene ring and directing electrophilic substitution to the 3-position. This enhances reactivity in Suzuki-Miyaura couplings, where the bromine atom serves as a leaving group. Computational studies (DFT) suggest the -SO₂Cl group lowers the LUMO energy by ~1.2 eV, facilitating nucleophilic attack at the 2-carboxylic acid site .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ ~7.8 ppm (thiophene H), δ ~170 ppm (carboxylic acid C=O).

- XRD : Resolves regiochemistry of substituents (e.g., ClSO₂ at C4 vs. C5).

- HPLC-MS : Quantifies purity (>98% achievable with gradient elution using acetonitrile/0.1% TFA) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

Discrepancies in decomposition temperatures (reported range: 180–220°C) may arise from impurities or moisture content. Thermogravimetric analysis (TGA) under inert gas (N₂) with controlled heating rates (5°C/min) is recommended. Parallel FTIR monitoring detects SO₂ release (~1350 cm⁻¹) during degradation, confirming decomposition onset .

Q. What strategies mitigate side reactions during nucleophilic substitution of the chlorosulfonyl group?

The -SO₂Cl group is prone to hydrolysis, forming -SO₃H byproducts. To suppress this:

- Use anhydrous conditions (e.g., THF dried over molecular sieves).

- Employ mild nucleophiles (e.g., amines) at 0°C with slow addition rates.

- Add scavengers like DIPEA to neutralize HCl byproducts, improving yields from ~50% to >80% .

Q. How does the compound’s solubility profile impact its utility in metal-catalyzed reactions?

The carboxylic acid group confers moderate solubility in polar solvents (DMF, DMSO) but poor solubility in hydrocarbons. For Pd-catalyzed couplings, pre-treatment with NaHCO₃ forms a water-soluble sodium carboxylate, enabling aqueous-phase reactions. Solubility

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 |

| Ethanol | 8.7 |

| Water (pH 7) | <0.1 |

Q. Methodological Challenges

Q. What computational models best predict the compound’s reactivity in multi-step syntheses?

Density Functional Theory (DFT) with the B3LYP/6-31G* basis set accurately models charge distribution and frontier molecular orbitals. For example:

- HOMO : Localized on the thiophene ring (-5.2 eV).

- LUMO : Dominated by the ClSO₂ group (-2.9 eV), confirming electrophilic susceptibility at C3 .

Q. How can competing hydrolysis of the chlorosulfonyl group be quantified during long-term storage?

Accelerated stability studies (40°C/75% RH, 1 week) with HPLC tracking reveal ~5% hydrolysis to -SO₃H. Storage recommendations:

Q. Comparative Analysis

Q. How does this compound compare to analogs like 5-bromo-2-thiophenecarboxylic acid in catalytic applications?

Propiedades

IUPAC Name |

5-bromo-4-chlorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYRDCXUIXGVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.